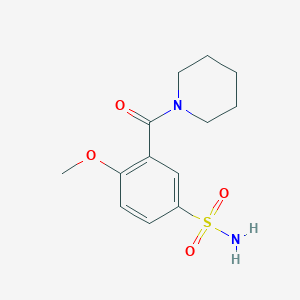![molecular formula C21H21N3O4 B4972783 N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4972783.png)
N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide, commonly referred to as MNPN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MNPN is a hydrazinecarboxamide derivative that has been synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with sodium methoxide, followed by the reaction of the resulting product with 2-naphthol and hydrazine hydrate. The resulting compound has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of MNPN is not fully understood, but it is believed to involve the inhibition of key cellular pathways involved in cancer growth and inflammation. MNPN has been shown to inhibit the activity of several key enzymes involved in these pathways, including cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K).
Biochemical and Physiological Effects:
MNPN has been shown to exhibit a range of unique biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, MNPN has been shown to exhibit antioxidant properties and to inhibit the growth of several types of bacteria and fungi. MNPN has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MNPN is its potent cytotoxic effects against cancer cells, which make it a promising candidate for the development of new cancer treatments. However, MNPN also exhibits some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments involving MNPN.
Zukünftige Richtungen
There are several potential future directions for research involving MNPN. One area of interest is in the development of new cancer treatments based on MNPN, either alone or in combination with other drugs. Another potential direction is in the study of MNPN's neuroprotective effects, with the goal of developing new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of MNPN and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of MNPN involves several steps, beginning with the reaction of 4-methoxybenzoyl chloride with sodium methoxide to form the corresponding ester. This ester is then reacted with 2-naphthol to form the desired product, which is subsequently treated with hydrazine hydrate to form the hydrazinecarboxamide derivative. The final product is purified through a series of chromatographic techniques to yield a highly pure compound suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
MNPN has been shown to exhibit a range of potential applications in scientific research. One area of interest is in the study of cancer, where MNPN has been shown to exhibit potent cytotoxic effects against a range of cancer cell lines. MNPN has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-naphthalen-2-yloxypropanoylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14(28-19-10-7-15-5-3-4-6-16(15)13-19)20(25)23-24-21(26)22-17-8-11-18(27-2)12-9-17/h3-14H,1-2H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNYOPTYZDTPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)NC1=CC=C(C=C1)OC)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[2-(naphthalen-2-yloxy)propanoyl]hydrazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4972704.png)
![3-bromo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4972706.png)

![1-[(2-fluorobenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4972711.png)
![ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate](/img/structure/B4972726.png)
![ethyl 4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4972729.png)
![N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4972737.png)

![N-(4-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4972769.png)
methanone](/img/structure/B4972771.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4972776.png)


